2-((1-(3,4-Dimethylbenzoyl)piperidin-4-yl)oxy)nicotinonitrile
Description
Properties
IUPAC Name |
2-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]oxypyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-14-5-6-16(12-15(14)2)20(24)23-10-7-18(8-11-23)25-19-17(13-21)4-3-9-22-19/h3-6,9,12,18H,7-8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRVHRPQMNPABO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 2-((1-(3,4-Dimethylbenzoyl)piperidin-4-yl)oxy)nicotinonitrile is the NLRP3 inflammasome . The NLRP3 inflammasome is a cytosolic pattern recognition receptor (PRR) that plays a fundamental role in the response to exogenous and endogenous stimuli. It belongs to the NOD-like receptor (NLR) family of PRR and is a multiprotein complex constituted by the NLRP3 protein, the apoptosis-associated speck-like protein containing a caspase-recruiting domain (ASC), and procaspase-1.
Mode of Action
The compound interacts with the NLRP3 inflammasome, inhibiting its function. This interaction results in the inhibition of NLRP3-dependent pyroptosis and IL-1β release in PMA-differentiated THP-1 cells stimulated with LPS/ATP. Computational simulations suggest a mechanism of protein–ligand binding that might explain the activity of the compounds.
Biochemical Pathways
The compound affects the NLRP3 inflammasome pathway. By inhibiting the NLRP3 inflammasome, it prevents the release of IL-1β, a pro-inflammatory cytokine. This can have downstream effects on various inflammatory processes within the body.
Result of Action
The compound’s action results in the inhibition of NLRP3-dependent pyroptosis and IL-1β release. This can lead to a reduction in inflammation, as IL-1β is a key mediator of the inflammatory response. Therefore, the compound could potentially be used as an anti-inflammatory agent.
Comparison with Similar Compounds
Structural Analogues
Key structural analogs and their distinguishing features are summarized below:
Structural Insights :
- Piperidine vs.
- Substituent Diversity: The methanesulfonylphenyl group in the patent compound enhances solubility in polar solvents, while the phthalazinone group in introduces hydrogen-bonding capacity, critical for enzyme inhibition.
Physicochemical Properties
Comparative solubility and stability data inferred from analogs:
Notes:
Q & A
Q. What are the established synthetic pathways for 2-((1-(3,4-Dimethylbenzoyl)piperidin-4-yl)oxy)nicotinonitrile, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves:
Chlorination : Reacting nicotinonitrile derivatives with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) under reflux (15 hours) to introduce reactive halide groups .
Etherification : Coupling the chlorinated intermediate with 1-(3,4-dimethylbenzoyl)piperidin-4-ol using a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours .
Critical Parameters :
Q. Example Reaction Table :
| Step | Reagents/Conditions | Purpose | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | POCl₃, PCl₅, reflux | Chlorination | 75–85 | |
| 2 | K₂CO₃, DMF, 70°C | Etherification | 60–70 |
Q. How is the compound characterized structurally, and which spectroscopic techniques are most effective?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : To confirm substituent positions on the piperidine and benzoyl groups (e.g., methyl protons at δ 2.2–2.4 ppm) .
- IR Spectroscopy : Detect nitrile (C≡N) stretches (~2220 cm⁻¹) and carbonyl (C=O) bands (~1680 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ expected for C₂₃H₂₂N₂O₂: 375.17) .
- X-ray Crystallography : Resolve piperidine ring conformation and intermolecular interactions .
Q. What are the stability profiles of this compound under standard laboratory storage conditions?
- Methodological Answer :
- Stability : Stable in sealed containers at –20°C in dry, inert atmospheres (argon) for >6 months .
- Decomposition Risks : Hydrolysis of the nitrile group in humid conditions; avoid aqueous buffers unless freshly prepared .
- Monitoring : Use HPLC (C18 column, acetonitrile/water gradient) to detect degradation products (>95% purity threshold) .
Advanced Research Questions
Q. How can conflicting bioactivity data across studies be systematically addressed?
- Methodological Answer : Conflicting results often arise from:
- Impurity Variability : Validate purity via HPLC and quantify residual solvents (e.g., DMF) using GC-MS .
- Assay Conditions : Standardize cell-based assays (e.g., acetylcholine receptor binding assays) with controls for pH, temperature, and solvent concentration .
- Theoretical Frameworks : Link findings to receptor-ligand docking models (e.g., acetylcholinesterase active site interactions) to reconcile discrepancies .
Q. Example Data Analysis Table :
| Study | Purity (%) | Assay Type | IC₅₀ (nM) | Conclusion |
|---|---|---|---|---|
| A | 98 | Radioligand | 12 ± 2 | Potent inhibitor |
| B | 85 | Fluorescent | 45 ± 10 | Moderate activity |
Q. What computational strategies are recommended for predicting the compound’s pharmacological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of acetylcholine receptors (PDB: 4EY7) to simulate binding affinities .
- QSAR Modeling : Correlate substituent effects (e.g., 3,4-dimethylbenzoyl vs. methoxy groups) with activity using descriptors like logP and polar surface area .
- ADMET Prediction : Employ SwissADME to estimate blood-brain barrier permeability and cytochrome P450 interactions .
Q. How can reaction yields be improved for large-scale synthesis without compromising purity?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 hours vs. 24 hours) while maintaining 70–80% yield .
- Flow Chemistry : Optimize residence time and temperature gradients for chlorination and coupling steps .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reagent ratios dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
